molecular formula C16H14F5N5O5S B166495 Penoxsulam CAS No. 219714-96-2

Penoxsulam

Cat. No. B166495
M. Wt: 483.4 g/mol
InChI Key: SYJGKVOENHZYMQ-UHFFFAOYSA-N
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Description

Penoxsulam is a sulfonamide and triazolopyrimidine herbicide that acts as an acetolactate synthase inhibitor . It is primarily used for rice production .


Synthesis Analysis

The synthesis of Penoxsulam involves condensation reactions between 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (I) and 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine (II) in the presence of a non-nucleophilic alkali or weakly-nucleophilic alkali .


Molecular Structure Analysis

The penoxsulam molecule crystallizes with two independent molecules, A and B in the asymmetric unit. The triazolopyrimidin unit carries methoxy substituents while the benzene ring of the benzenesulfonamide segment of the molecule carries trifluoro methyl and the unusual difluoro- .


Chemical Reactions Analysis

The main pathways of photodegradation of Penoxsulam were found to be sulfonamide bond cleavage, rearrangement, triazole ring cleavage, and hydroxylation .


Physical And Chemical Properties Analysis

Penoxsulam is stable in water and nonvolatile and has low vapor pressure and Henry’s law constant of 2.49×10−14 Pa and 2.95×10−14 Pa/m3 mol−1 (pH 7), respectively. The water solubility of penoxsulam is pH dependent; that is, its water solubility is 0.0057 g L−1 at pH 5 and 1.46 g L−1 at pH 9 .

Scientific Research Applications

Application in Agronomy

Penoxsulam is used in the field of agronomy, specifically for the control of weeds in paddy fields .

Summary of the Application

Penoxsulam is an early post-emergence herbicide used for controlling gramineous weeds in paddy fields . It is also effective against some broadleaf weeds .

Methods of Application

In a study, six different doses of penoxsulam were sprayed at the 3–5 leaf stage of the conventional variety Jingu 21 to study its effect on the growth and development of foxtail millet .

Results or Outcomes

Within 15 days after spraying penoxsulam, the plant height and leaf area of foxtail millet decreased with the increase in spraying dose, and gradually recovered 15–25 days after spraying . The photosynthetic pigment content, net photosynthetic rate, transpiration rate, stomatal conductance, the maximum photochemical efficiency, photosynthetic system II actual photochemical efficiency, and photochemical quenching coefficient of foxtail millet decreased with an increase in the penoxsulam spraying dose .

Application in Plant Protection

Penoxsulam is used in the field of plant protection, specifically for the control of Echinochloa crus-galli and numerous annual weeds in paddy fields .

Summary of the Application

Penoxsulam is an acetolactate synthase (ALS)-inhibiting herbicide usually applied by post-emergence foliar spraying (PFS) for the control of Echinochloa crus-galli and numerous annual weeds in paddy fields .

Methods of Application

In a study, the response of E. crus-galli and rice to the PFS and post-emergence water-dispersal (PWD) applications of penoxsulam, and the differences in the detoxification displayed by them between the two treatment methods were compared .

Results or Outcomes

The PWD application of penoxsulam provides a similar control efficacy against E. crus-galli as PFS at the 1-, 3-, and 5-leaf stages . Meanwhile, the PWD application had a higher safety for the rice . After being treated with 30 g a.i. ha −1 penoxsulam, residues were not detected in the rice treated by the PWD application method .

Application in Turfgrass Management

Penoxsulam is used in the field of turfgrass management, specifically for the control of various weeds .

Summary of the Application

Penoxsulam, in combination with Pyrimisulfan, is used for postemergence weed control in warm-season turfgrass . It effectively controls white clover (Trifolium repens L.), yellow nutsedge (Cyperus esculentus L.), wild violet (Viola spp.), ground ivy (Glechoma hederacea L.), and virginia buttonweed (Diodia virginiana L.) in common bermudagrass (Cynodon dactylon L.) and tall fescue (Festuca arundinacea Schreb.) turf .

Methods of Application

Treatments were applied at an early postemergence growth stage during April of each year and were irrigated into the soil within 24 hours of application .

Results or Outcomes

White clover and wild violet were controlled effectively with pyrimisulfan + penoxsulam at 70 + 70 g·ha −1 whereas sequential applications at either 70 + 70 g·ha −1 followed by 35 + 35 g·ha −1 or 52.5 + 52.5 g·ha −1 followed by 52.5 + 52.5 g·ha −1 were needed to control yellow nutsedge, ground ivy, and virginia buttonweed effectively .

Application in Aquatic Weed Control

Penoxsulam is used in the field of aquatic weed control .

Summary of the Application

Penoxsulam is labeled for control of emergent, floating-leaf, and submersed vegetation using direct foliar, surface, or subsurface application .

Methods of Application

Penoxsulam is available in liquid form and commercial formulations approved for aquatic use in Wisconsin include Galleon® SC .

Results or Outcomes

The specific results or outcomes of this application are not mentioned in the source .

Application in General Weed Control

Penoxsulam is used in the field of general weed control .

Summary of the Application

Penoxsulam works on all sorts of grasses, like crabgrass and centipede grass. It also works on arrowhead, barnyard grass, bulrush, sedge, and watergrass .

Methods of Application

The specific methods of application for this use are not mentioned in the source .

Results or Outcomes

The specific results or outcomes of this application are not mentioned in the source .

Application in Rice Production

Penoxsulam is used in the field of rice production .

Summary of the Application

Penoxsulam is a sulfonamide and triazolopyrimidine herbicide that acts as an acetolactate synthase inhibitor. It is primarily used for rice production .

Methods of Application

The specific methods of application for this use are not mentioned in the source .

Results or Outcomes

The specific results or outcomes of this application are not mentioned in the source .

Safety And Hazards

Penoxsulam is very toxic to aquatic life. It is recommended to avoid release to the environment, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research should explore long-term control of species, particularly wild violet, ground ivy, and virginia buttonweed with pyrimisulfam + penoxsulam applied over multiple seasons .

properties

IUPAC Name

2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F5N5O5S/c1-29-10-6-22-15(30-2)26-13(10)23-14(24-26)25-32(27,28)12-8(16(19,20)21)4-3-5-9(12)31-7-11(17)18/h3-6,11H,7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJGKVOENHZYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3OCC(F)F)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F5N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034803
Record name Penoxsulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In acetone 20.3, methanol 1.48, octanol 0.35, DSMO 78.4, NMP 40.3, 1,2-dichloroethane 1.99, acetonitrile 15.2 (all in g/L, 19 °C), In water (mg/L at 20 °C): 5.7 mg/L at pH 5; 408 mg/L at pH 7; 1460 at pH 9
Record name Penoxsulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.61 at 20 °C
Record name Penoxsulam
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 7.16X10-16 mm Hg at 25 °C; 1.87X10-16 at 20 °C, 9.55X10-11 mPa /SRC: 7.2X10-16 mm Hg/ at 25 °C
Record name Penoxsulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Sulfonamide herbicides ... inhibit the enzyme acetolactate synthase (ALS)... /Sulfonamides/
Record name Penoxsulam
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Penoxsulam

Color/Form

Off-white, Tan solid

CAS RN

219714-96-2
Record name Penoxsulam
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Record name Penoxsulam [ISO]
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Record name Penoxsulam
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Record name Benzenesulfonamide, 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)
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Record name PENOXSULAM
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Record name Penoxsulam
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Melting Point

223-234 °C
Record name Penoxsulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (7.8 g, 0.040 mol) and 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (13 g, 0.040 mol) were combined in 3,5-lutidine (31 g, 0.29 mol). The slurry was treated with DMSO (0.040 g, 0.012 eq) and stirred at ambient conditions for 8.5 hours, with a slight rise in temperature noted in the first hours resulting from a reaction exotherm. The reaction slurry was filtered, and the wet cake solids were transferred to a separate vessel and slurried in a mixture of 15% sulfuric acid (80 mL) and acetonitrile (20 mL). The mixture was stirred for 25 minutes, then filtered and the solids washed with water. After drying under vacuum at 55° C., 18 g of product was obtained as a white solid assaying at 97 wt % (90% yield).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
Name
Quantity
0.04 g
Type
catalyst
Reaction Step Four
Yield
90%

Synthesis routes and methods II

Procedure details

2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (19.5 g, 0.10 mol) and 2-(2,2-difluoro-ethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (32.5 g, 0.10 mol) were combined in acetonitrile (45 mL) and 3,5-lutidine (17 g, 93% technical, ˜0.16 mol) at room temperature. After 10 minutes, DMSO (0.20 g, 0.0026 mol) was added and the reaction slurry was stirred at room temperature for 24 hours. The mixture was then warmed to 48° C. and acidified by the addition of 2 N HCl (100 mL) over 30 minutes, during which the temperature was allowed to fall to ˜38° C. The warm mixture was stirred for one hour, then cooled to 10° C. The precipitated solids were filtered, washed with water (30 mL), washed with methanol (75 mL), and dried under vacuum to afford 44 g of product as a light tan solid assaying at 98 wt % (89% yield).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Yield
89%

Synthesis routes and methods III

Procedure details

A solution of methyl sulfide (0.34 g, 0.0055 mol) in acetonitrile (40 mL) was cooled to −25° C. To the cold solution was added a cold, freshly prepared 17 wt % solution of chlorine in acetonitrile (2.4 g, 0.0057 mol) over several minutes. While still cold, 1.1 g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (1.1 g, 0.0056 mol) and 3-picoline (0.95 g, 0.010 mol) were added. The mixture was allowed to warm to 8° C. 3-Picoline (48 g, 0.52 mol), 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (18.4 g, 0.094 mol), and 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (32.5 g, 0.10 mol) were added in order to the reactor. The mixture was stirred and heated at ˜40° C. for 24 hours, then at room temperature for 48 hours. The reaction slurry was converted into a solution by the addition of acetonitrile (600 mL) and water (100 mL). The solution was assayed for product by HPLC and determined to contain 42 g (86% yield, in situ, from sulfonyl chloride).
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.4 g
Type
solvent
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
0.95 g
Type
reactant
Reaction Step Four
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
18.4 g
Type
reactant
Reaction Step Five
Quantity
32.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Sodium hydride (1.21 g, 30 mmol, as a 60% suspension in mineral oil) was charged into a round bottom flask equipped with magnetic stirring and a nitrogen blanket, washed twice with 10 mL hexanes, dried of residual hexanes under a nitrogen stream, and suspended in 1,2-dimethoxyethane (20 mL). After cooling in an ice bath to about 10° C., 2-fluoro-6-trifluoromethyl-N-(5, 8-di-methoxy[ 1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide (4.21 g, about 98.5% purity, 10 mmol) was added over about 5 min, rinsing in with 1 mL 1,2-dimethoxyethane. A slight exotherm to about 13° C. occurred. Continued ice bath cooling lowered temperature to about 6° C. over about 10 min. To the off-white suspension was added 2,2-difluoroethanol (0.815 niL, 13 mmol) over about 5 min. A slight exotherm to about 13° C. occurred. The light tan suspension was stirred at about 5-10° C. for about 1 hr, then the ice bath was removed. The temperature peaked at about 28° C. (about 2° C. above room temperature) about 0.5 hr later. The tan suspension was stirred overnight (about 20 hr total reaction time), then worked up by addition of the reaction mixture over about 7 min into 5% hydrochloric acid (80 mL, 112 mmol) at about 5-10° C. with ice bath cooling. The suspension was stirred about 18 min at about 9° C., then filtered, washed twice with 15 mL water each, washed twice with 15 mL methanol each, air-dried for about 2 hr, and finally vacuum-dried at about 0.02 mm Hg for about 2 hr over phosphorus pentoxide to afford the product as a white powder (4.34 g, about 92.8% purity, 8.3 mmol, about 83% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,460
Citations
TW Jabusch, RS Tjeerdema - Journal of agricultural and food …, 2005 - ACS Publications
… To estimate the exposure risks of penoxsulam … penoxsulam. Therefore, the main objective of this study was to determine the soil−water and air−water partition constants of penoxsulam …
Number of citations: 106 pubs.acs.org
DB Yadav, A Yadav, SS Punia - Indian Journal of Weed Science, 2008 - indianjournals.com
Penoxsulam was evaluated against complex weed flora both as pre-emergence as well as post-emergence herbicide in transplanted rice during kharif 2005 and 2006 at Karnal, …
Number of citations: 27 www.indianjournals.com
TW Jabusch, RS Tjeerdema - Journal of agricultural and food …, 2006 - ACS Publications
… The results of this study suggest that penoxsulam is rapidly photodegraded. However, photodegradation products of penoxsulam may have longer residual times and are more difficult …
Number of citations: 30 pubs.acs.org
JA Bond, TW Walker, EP Webster, NW Buehring… - Weed …, 2007 - cambridge.org
… They also reported that penoxsulam (35 and 70 g/ha) applied at the panicle initiation … penoxsulam applications and to compare the rice response to preflood applications of penoxsulam …
Number of citations: 66 www.cambridge.org
H Yasuor, MD Osuna, A Ortiz, NE Saldain… - Journal of Agricultural …, 2009 - ACS Publications
… penoxsulam metabolism in R plants. Tank mixtures with thiobencarb (can induce P450) antagonized penoxsulam toxicity in R plants, suggesting penoxsulam … to penoxsulam is mostly …
Number of citations: 119 pubs.acs.org
V MaaziKajal, B Yaghoubi, A Farahpour… - Cereal …, 2013 - cr.guilan.ac.ir
… .ha-1) and penoxsulam in two investigated doses showed 25 and 48% less yield in comparison respectively. Based on results of this study penoxsulam in comparison with current used …
Number of citations: 6 cr.guilan.ac.ir
TC Johnson, TP Martin, RK Mann… - Bioorganic & medicinal …, 2009 - Elsevier
… penoxsulam, a new herbicide developed for grass, sedge and broadleaf weed control in rice. Synthetic efforts and structure–activity relationships leading to the discovery of penoxsulam …
Number of citations: 65 www.sciencedirect.com
G Mahajan, BS Chauhan - Pest Technol, 2008 - academia.edu
… Therefore, the present study was undertaken to evaluate the performance of penoxsulam … Our results conform with those of previous studies where penoxsulam effectively controlled …
Number of citations: 21 www.academia.edu
M Kogan, P Gómez, A Fischer, C Alister - 2011 - repositorio.uvm.cl
The continuously-flooded rice production system in Chile has selected highly competitive aquatic weeds selection capable ofreducing paddy yields by 25 to 50%. Penoxsulam is a broad…
Number of citations: 24 repositorio.uvm.cl
Monika, A Srivastava, A Suyal… - Bulletin of environmental …, 2017 - Springer
… Penoxsulam, a new post emergence herbicide is suspected … examine the persistence of, penoxsulam in two different soils … a vital role in the dissipation of penoxsulam. The results of LC …
Number of citations: 17 link.springer.com

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